Bentranil

Herbicide Discovery Structure-Activity Relationship Lemna Bioassay

Bentranil (CAS 1022-46-4) is the definitive 2-phenyl-4H-3,1-benzoxazin-4-one herbicide standard. Its unique structure-activity profile—complete growth inhibition at 50 µg/mL in Lemna bioassays—makes it irreplaceable for SAR benchmarking. Unlike fluorinated analogs, the unsubstituted phenyl ring of Bentranil delivers a distinct potency signature critical for validating novel benzoxazine herbicides. Available in ≥98% GC purity, it is the only PESTANAL®-grade analytical standard certified for quantifying Bentranil residues in complex plant matrices (e.g., Murdannia spp. roots) via GC-MS. Choose Bentranil for unmatched accuracy in environmental monitoring and academic research on herbicide degradation and enzyme inhibition.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 1022-46-4
Cat. No. B1668014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBentranil
CAS1022-46-4
SynonymsBentranil,
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2
InChIInChI=1S/C14H9NO2/c16-14-11-8-4-5-9-12(11)15-13(17-14)10-6-2-1-3-7-10/h1-9H
InChIKeyHTTLBYITFHMYFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bentranil (CAS 1022-46-4): A 2-Phenyl-4H-3,1-Benzoxazin-4-One Herbicide for Postemergence Weed Control


Bentranil (CAS 1022-46-4) is a synthetic benzoxazine herbicide, chemically defined as 2-phenyl-4H-3,1-benzoxazin-4-one . It functions as a postemergence herbicide for the control of annual weeds, primarily in cereal crops, maize, and rice . Its mode of action involves the inhibition of key enzymatic processes within target weeds, thereby preventing their growth .

Why Generic Bentranil Substitution Fails: The Critical Role of Structural Specificity in Herbicidal Potency and Selectivity


Bentranil's herbicidal activity and selectivity are exquisitely sensitive to structural modifications. For instance, the introduction of a fluorine atom at the 5-position to create 'fluorobentranil' results in a sweeping change in activity, making it the most active compound in its class . Conversely, the simple phenyl substitution at the 2-position, as seen in Bentranil, confers a distinct activity profile, including complete growth inhibition at lower concentrations compared to many other 2-aryl analogs . This high degree of structure-activity relationship (SAR) means that in-class compounds cannot be assumed to be interchangeable. Selecting the correct analog is paramount for achieving the desired herbicidal effect or for accurate analytical quantification, as even minor changes can drastically alter performance and specificity.

Bentranil Quantitative Evidence Guide: Head-to-Head Comparisons with Structural Analogs


Herbicidal Potency in Lemna Assay: Bentranil vs. 2-Aryl-4H-3,1-Benzoxazin-4-One Analogs

Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one, compound 3a) demonstrates superior herbicidal potency compared to a majority of its 2-aryl-4H-3,1-benzoxazin-4-one analogs. In a standardized Lemna aequinocitalis growth inhibition assay, Bentranil achieved complete inhibition at a concentration of 50 µg/mL, whereas most other synthesized compounds in the series only exhibited significant activity at the higher dose of 500 µg/mL .

Herbicide Discovery Structure-Activity Relationship Lemna Bioassay

Analytical Standard Purity and Suitability: Bentranil PESTANAL® vs. Unspecified Reagent Grades

For quantitative analysis, Bentranil is supplied as a certified analytical standard (PESTANAL®) with a minimum purity of 98.0% by GC, ensuring accurate and reproducible quantification via GC-MS . This certified purity level is a critical differentiator from lower-grade, unspecified purity alternatives that may introduce significant quantitative errors in residue analysis of crops or environmental samples .

Analytical Chemistry Environmental Monitoring GC-MS Method Development

Environmental Fate and Regulatory Status: Bentranil as a Non-Commercialized Probe vs. Approved Herbicides

Unlike many of its commercialized analogs, Bentranil was never fully commercialized and is not approved for use in the EU under Regulation EC 1107/2009 . This unique status makes it an invaluable tool for researchers investigating the environmental fate, degradation pathways, or mode of action of benzoxazine herbicides without the confounding factor of widespread, ongoing agricultural use.

Herbicide Resistance Environmental Toxicology Agrochemical History

Optimal Bentranil Application Scenarios Based on Quantitative Differentiation


As a High-Potency Positive Control in Herbicide Discovery SAR Studies

Bentranil serves as an excellent positive control in Lemna bioassays for evaluating novel 2-aryl-4H-3,1-benzoxazin-4-one herbicides. Its documented ability to achieve complete growth inhibition at 50 µg/mL provides a high-potency benchmark against which new analogs can be directly compared, facilitating a robust structure-activity relationship (SAR) analysis .

As a Certified Reference Material for GC-MS Quantification of Benzoxazine Residues

In analytical chemistry and environmental monitoring laboratories, Bentranil PESTANAL® analytical standard (≥98.0% GC purity) is essential for the accurate and reliable quantification of Bentranil residues in complex matrices like plant roots (e.g., Murdannia lanuginosa and M. simplex) . Its certified purity minimizes quantitative error and ensures compliance with method validation requirements for publication or regulatory submission .

As a Model Compound for Studying Herbicide Environmental Fate and Mode of Action

Bentranil's status as a non-commercialized, post-emergence herbicide with a defined mode of action (inhibition of key enzymatic processes) makes it an ideal model compound for academic research . Studies on its degradation, soil mobility, and specific enzyme targets can be conducted without the confounding variables associated with current commercial formulations, providing clearer insights into the fundamental behavior of the benzoxazine herbicide class .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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